ETHYL 3-[({[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]PROPANOATE
Overview
Description
ETHYL 3-[({[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]PROPANOATE is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[({[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]PROPANOATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution Reactions: The pyrazole ring is then subjected to electrophilic substitution reactions to introduce the 3,5-dimethyl and 1-(3-methylbenzyl) groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[({[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium for ester hydrolysis.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Hydrolyzed products such as carboxylic acids or amines.
Scientific Research Applications
ETHYL 3-[({[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]PROPANOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 3-[({[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-3-(3-DIMETHYLAMINOPROPYL)CARBODIIMIDE: Used as a coupling agent in peptide synthesis.
INDOLE DERIVATIVES: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
ETHYL 3-[({[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]PROPANOATE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 3-[[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]carbamoylamino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-5-26-17(24)9-10-20-19(25)21-18-14(3)22-23(15(18)4)12-16-8-6-7-13(2)11-16/h6-8,11H,5,9-10,12H2,1-4H3,(H2,20,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIMJCWGKWVFJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1=C(N(N=C1C)CC2=CC=CC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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